Cas no 88877-04-7 (1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- structure
88877-04-7 structure
商品名:1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
CAS番号:88877-04-7
MF:C10H7N3O
メガワット:185.182081460953
CID:620331
PubChem ID:5713068

1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- 化学的及び物理的性質

名前と識別子

    • 1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
    • 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
    • AYUPZBQOTRFJQK-UHFFFAOYSA-N
    • 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
    • 2-keto-5-methyl-1H-1,6-naphthyridine-3-carbonitrile
    • CHEMBL356501
    • SCHEMBL6432848
    • 5-methyl-2-oxo-1H-[1,6]naphthyridine-3-carbonitrile
    • Oprea1_503579
    • CCG-42082
    • Z1509153477
    • EN300-8781587
    • SR-01000632110-1
    • DTXSID90420814
    • 88877-04-7
    • BDBM50498066
    • 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
    • インチ: InChI=1S/C10H7N3O/c1-6-8-4-7(5-11)10(14)13-9(8)2-3-12-6/h2-4H,1H3,(H,13,14)
    • InChIKey: AYUPZBQOTRFJQK-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC=CC2=C1C=C(C(=O)N2)C#N

計算された属性

  • せいみつぶんしりょう: 185.058911855g/mol
  • どういたいしつりょう: 185.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR004A8S-500mg
1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
88877-04-7 95%
500mg
$1190.00 2024-07-18
1PlusChem
1P004A0G-500mg
1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
88877-04-7 95%
500mg
$1109.00 2024-04-20
Enamine
EN300-8781587-0.1g
5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
88877-04-7 95.0%
0.1g
$376.0 2025-02-21
Enamine
EN300-8781587-2.5g
5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
88877-04-7 95.0%
2.5g
$2127.0 2025-02-21
Enamine
EN300-8781587-5.0g
5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
88877-04-7 95.0%
5.0g
$3147.0 2025-02-21
Enamine
EN300-8781587-0.25g
5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
88877-04-7 95.0%
0.25g
$538.0 2025-02-21
Enamine
EN300-8781587-1.0g
5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
88877-04-7 95.0%
1.0g
$1086.0 2025-02-21
Aaron
AR004A8S-5g
1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
88877-04-7 95%
5g
$4353.00 2024-07-18
Aaron
AR004A8S-10g
1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
88877-04-7 95%
10g
$6443.00 2024-07-18
1PlusChem
1P004A0G-5g
1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-
88877-04-7 95%
5g
$3952.00 2024-04-20

1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- 関連文献

1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-に関する追加情報

Comprehensive Overview of 1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- (CAS No. 88877-04-7)

The compound 1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- (CAS No. 88877-04-7) is a heterocyclic organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a naphthyridine core substituted with a carbonitrile group and a methyl-oxo moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers and industry professionals are increasingly interested in this molecule due to its relevance in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

In recent years, the demand for 1,6-Naphthyridine derivatives has surged, driven by their role in developing kinase inhibitors and antimicrobial agents. The carbonitrile functional group enhances the compound's reactivity, enabling facile modifications for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in precision medicine and AI-driven drug design, where molecular diversity is critical for identifying lead candidates. Moreover, the compound's 1,2-dihydro-2-oxo segment contributes to its stability and solubility, addressing common challenges in formulation development.

From an industrial perspective, CAS No. 88877-04-7 is valued for its scalability in synthetic routes. Optimized protocols for its production often leverage green chemistry principles, such as catalytic cyclization and solvent-free reactions, reflecting the growing emphasis on sustainable manufacturing. Analytical techniques like HPLC and NMR are routinely employed to ensure high purity, meeting stringent regulatory standards for pharmaceutical intermediates. These aspects resonate with the broader push toward environmentally friendly synthesis and quality-by-design (QbD) methodologies.

The scientific community has also explored the optical and electronic properties of 1,6-Naphthyridine-3-carbonitrile derivatives, positioning them as potential candidates for organic semiconductors and fluorescent probes. This dual applicability in life sciences and materials engineering underscores the compound's interdisciplinary appeal. Frequently searched questions include "How to synthesize 1,6-Naphthyridine-3-carbonitrile?" and "What are the biological activities of 5-methyl-2-oxo derivatives?"—highlighting the need for accessible, detailed technical resources.

In summary, 1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo- represents a compelling case study in modern chemical innovation. Its integration into high-throughput screening libraries and material science applications exemplifies the convergence of chemistry, biology, and technology. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing sustainable industrial practices.

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